molecular formula C18H19N5OS B2629873 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one CAS No. 852372-23-7

2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one

Número de catálogo: B2629873
Número CAS: 852372-23-7
Peso molecular: 353.44
Clave InChI: KVQQDVGGMIMKJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one (CID 7531881) is a synthetic small molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core system, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is of particular interest to researchers investigating novel therapeutic agents, especially in the field of oncology. The molecular structure incorporates a 3-phenyl substitution on the triazolopyridazine ring and a sulfanyl-linked chain terminating in a piperidino ethanone group. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in the development of potent enzyme inhibitors. Research on closely related analogues has demonstrated promising biological activities. For instance, 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives have been discovered as potent smoothened (SMO) inhibitors that effectively suppress the Hedgehog signaling pathway, showing significant anti-proliferative effects against colorectal carcinoma cells . Furthermore, other nitrogen-containing heterocycles, such as pyrazolo[4,3-e][1,2,4]triazine derivatives, have shown robust cytotoxic activity against diverse breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming established chemotherapeutics like cisplatin while exhibiting lower toxicity toward normal cells . The mechanism of action for such compounds often involves the induction of apoptosis through the activation of key caspases and the modulation of critical pathways like NF-κB and p53 . This reagent serves as a valuable building block for chemical biology and high-throughput screening, enabling the exploration of structure-activity relationships and the development of new targeted therapies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Propiedades

IUPAC Name

2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-17(22-11-5-2-6-12-22)13-25-16-10-9-15-19-20-18(23(15)21-16)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQDVGGMIMKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a triazolo-pyridazine ring and a piperidine moiety. These structural elements contribute to its diverse biological activities.

Structural Formula

C18H21N5S\text{C}_{18}\text{H}_{21}\text{N}_5\text{S}

Key Functional Groups

  • Triazolo[4,3-b]pyridazine : Known for various pharmacological properties.
  • Piperidine : Often associated with psychoactive effects and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study:
In a study evaluating various triazole derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis through the activation of caspases 3, 8, and 9, alongside modulation of p53 pathways .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to specific enzymes that regulate cell proliferation.
  • Apoptosis Induction : Triggering apoptotic pathways through caspase activation.
  • Autophagy Modulation : Influencing cellular stress responses that lead to autophagy.

Antimicrobial Activity

Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the sulfanyl group is suggested to enhance the antimicrobial efficacy by disrupting bacterial cell walls or interfering with metabolic pathways.

Table of Biological Activities

Biological ActivityEvidence/SourceMechanism
AnticancerStudy on triazole derivatives Induces apoptosis via caspase activation
AntimicrobialLiterature on sulfanyl compounds Disrupts bacterial cell wall synthesis
NeuroprotectiveRelated piperidine studies Modulates neurotransmitter levels

Synthesis and Pharmacological Screening

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The pharmacological screening often includes assays to evaluate cytotoxicity against various cancer cell lines and antimicrobial activity against bacterial strains.

Synthetic Pathway Overview

  • Formation of Triazolo-Pyridazine Ring : Achieved through cyclization reactions.
  • Introduction of Sulfanyl Group : Nucleophilic substitution methods are employed.
  • Coupling with Piperidine : Final coupling reactions using coupling reagents.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one exhibit promising antimicrobial properties. In particular, studies have shown that derivatives of triazolopyridazine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new anti-tubercular agents .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole derivatives have been extensively studied for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that related compounds may modulate key signaling pathways involved in cancer progression .

Neurological Applications

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly in disorders such as anxiety and depression. This area warrants further investigation through in vivo studies to assess the compound's effects on neurological targets .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazolopyridazine ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final coupling with piperidine derivatives using coupling reagents like EDCI or DCC .

Case Studies and Research Findings

A series of studies have explored the biological activity of similar compounds:

  • One study developed a library of triazolopyridazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, revealing several compounds with low IC50 values, indicating strong potency .
CompoundIC50 (μM)Activity
Compound A1.35Strong
Compound B2.18Moderate
Compound C40.32Weak

These findings underscore the importance of structural modifications in enhancing biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Molecular Formula Key Applications/Findings
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Phenyl, 6-sulfanyl-ethanone (piperidin-1-yl) C₁₈H₁₇N₅OS₂ Potential BET inhibition (inferred from structural homology)
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy, 6-linked piperidyl-phenoxyethyl C₂₉H₃₈N₈O₃ Potent bivalent BET inhibitor; IC₅₀ = 0.5 nM for BRD4; tumor growth inhibition in xenografts via c-Myc downregulation
BJ04583 () [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Methoxyphenyl), 6-sulfanyl-ethanone (pyrrolidin-1-yl) C₁₈H₁₉N₅O₂S Not explicitly reported in evidence, but pyrrolidine substitution may reduce steric hindrance vs. piperidine
Compounds in Benzoimidazo[1,2-b][1,2,4]triazole Varied aryl/heteroaryl groups at ethanone e.g., C₁₆H₁₀BrN₃OS Anticancer activity (unspecified targets); synthesized via thermal condensation
Key Observations :
  • AZD5153 replaces the phenyl group with a methoxy substituent and incorporates a bivalent binding motif, enhancing BRD4 affinity by engaging two bromodomains simultaneously .
  • The target compound ’s phenyl group may confer hydrophobic interactions with BET protein pockets, while the sulfanyl linker could improve metabolic stability compared to ether or amine linkages .

Pharmacological and Biochemical Comparisons

Table 2: Functional Data for Selected Analogues
Compound Target IC₅₀/EC₅₀ Cellular Activity In Vivo Efficacy
AZD5153 BRD4 0.5 nM c-Myc suppression (72% at 10 nM) Tumor growth inhibition (50% TGI at 10 mg/kg)
Target Compound BRD4 (hypothesized) Not reported Inferred from structural similarity No in vivo data available
Compounds Undisclosed Not reported Cytotoxicity in cancer cell lines (unspecified IC₅₀) No in vivo data
Key Findings :
  • AZD5153 demonstrates superior potency due to bivalent binding, a feature absent in the monovalent target compound .
  • The target compound ’s sulfur atom may enhance oxidative stability compared to oxygen-linked analogues like AZD5153, though this remains untested .
  • Compounds from lack detailed mechanistic data but highlight the versatility of triazolo-heterocycles in drug discovery .

Research Implications and Gaps

  • Structural Optimization : The target compound’s piperidine and phenyl groups warrant further exploration for BET selectivity and off-target effects.
  • Pharmacokinetic Studies : Comparative ADME (absorption, distribution, metabolism, excretion) data are critical to evaluate the sulfanyl group’s impact on bioavailability vs. AZD5153’s methoxy-piperidyl motif.
  • Therapeutic Potential: While AZD5153 is advanced in oncology, the target compound’s unique substitutions may position it for applications in inflammation or neurology, where BET proteins are implicated .

Q & A

Q. How can researchers optimize the synthesis of 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one?

Methodological Answer: Synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation reactions. For example, triazolo[4,3-b]pyridazine cores are synthesized by reacting hydrazine derivatives with substituted pyridazines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . To optimize yield:

  • Use catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Vary reaction temperatures (80–120°C) and monitor progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Example Reaction Conditions Table:

StepReactantsSolventCatalystTemp. (°C)Yield (%)Reference
1Hydrazine + substituted pyridazineDMFPTSA11065–75

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; detect at 254 nm .
  • NMR : Dissolve in deuterated DMSO or CDCl₃. Key signals:
    • Piperidinyl protons: δ 1.4–1.6 (m, 6H, piperidine CH₂), δ 3.4–3.6 (m, 4H, N-CH₂) .
    • Triazolo-pyridazine protons: δ 8.2–8.5 (m, aromatic H) .
  • Mass Spectrometry : ESI-MS in positive mode; expect [M+H]⁺ ≈ 395.4 g/mol (calculated via molecular formula).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer: To investigate SAR:

  • Systematic substitution : Replace the phenyl group at position 3 with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Compare bioactivity using enzyme inhibition assays .
  • Piperidine modifications : Substitute piperidine with morpholine or azepane to assess steric/electronic effects on target binding .
  • Computational docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinases), guided by structural analogs in PDB entries (e.g., 5TF ligand interactions) .

Q. How should researchers address contradictions in solubility data across studies?

Methodological Answer: Conflicting solubility reports often arise from polymorphic forms or solvent impurities. To resolve:

  • Conduct controlled solubility tests : Use USP-grade solvents (e.g., DMSO, PBS) and quantify via UV-Vis at λ_max ≈ 270 nm .
  • Perform thermal gravimetric analysis (TGA) to detect hydrate/anhydrate forms .
  • Apply statistical models (e.g., Hansen solubility parameters) to correlate solvent polarity with solubility trends .

Q. What experimental strategies mitigate instability during biological assays?

Methodological Answer: Instability in aqueous buffers (pH 7.4) is common. Mitigation strategies:

  • Stabilizing excipients : Add 0.1% BSA or 5% cyclodextrin to prevent aggregation .
  • Storage conditions : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles .
  • Real-time monitoring : Use LC-MS to track degradation products (e.g., sulfoxide formation) under assay conditions .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM), lyse, heat (37–65°C), and quantify soluble target protein via Western blot .
  • Fluorescence polarization : Label the target protein with a fluorescent probe; measure polarization changes upon compound binding .
  • CRISPR knockouts : Use gene-edited cell lines lacking the putative target; confirm loss of compound activity .

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